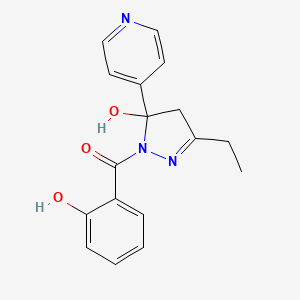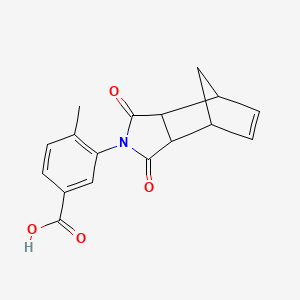
N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound consists of a naphthalene ring fused with a benzodioxine ring and a carboxamide group, making it a unique and interesting molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of naphthylamine with appropriate reagents to form the desired product. One common method involves the reaction of α-naphthylamine with acetic anhydride in the presence of a solvent like methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound can interact with cellular membranes and proteins, affecting their function and contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with similar biological activities.
N-(1-Naphthyl)ethylenediamine: A compound used in the quantitative analysis of nitrates and nitrites.
Uniqueness
N-(naphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structure, which combines a naphthalene ring with a benzodioxine ring and a carboxamide group. This unique structure contributes to its diverse chemical reactivity and wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(18-12-22-16-10-3-4-11-17(16)23-18)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGXKHLSMYYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)




![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)
![1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B5178971.png)
methanone](/img/structure/B5178972.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)
![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)

![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)
![1-[3-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone](/img/structure/B5179014.png)
